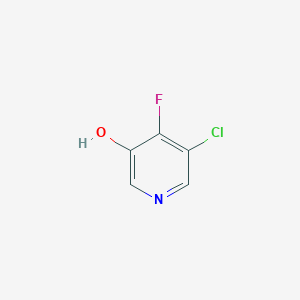

5-Chloro-4-fluoropyridin-3-OL

Descripción

BenchChem offers high-quality 5-Chloro-4-fluoropyridin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-fluoropyridin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H3ClFNO |

|---|---|

Peso molecular |

147.53 g/mol |

Nombre IUPAC |

5-chloro-4-fluoropyridin-3-ol |

InChI |

InChI=1S/C5H3ClFNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H |

Clave InChI |

BHFXSAGZOOTPDE-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C=N1)Cl)F)O |

Origen del producto |

United States |

The Prominence of Halogenated Pyridinols in Contemporary Chemical Science

Halogenated pyridinols, a class of compounds characterized by a pyridine (B92270) ring bearing both a hydroxyl group and one or more halogen atoms, are of profound importance in modern chemical science, particularly in the realm of medicinal chemistry. The strategic incorporation of halogens—such as fluorine, chlorine, bromine, and iodine—into the pyridinol framework allows for the fine-tuning of a molecule's physicochemical properties. This, in turn, can significantly enhance its biological activity and therapeutic potential.

Pyridinone-containing compounds, which are tautomers of hydroxypyridines, exhibit a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. rsc.org The versatility of the pyridinone scaffold, with its multiple sites for derivatization, makes it an attractive platform for the development of novel therapeutics. rsc.org Consequently, halogenated pyridinols and their tautomeric forms are considered privileged structures in drug discovery, serving as key building blocks for a diverse range of biologically active molecules. nih.govnih.gov

A Historical Perspective on Pyridine Heterocycle Research

The journey of pyridine (B92270) research began in 1849 when Scottish chemist Thomas Anderson first isolated this aromatic heterocycle from bone oil. mdpi.com He named it "pyridine" from the Greek word "pyr" (fire), alluding to its discovery in the distilled products of heat. mdpi.com However, the correct molecular structure of pyridine, a benzene (B151609) ring in which one CH group is replaced by a nitrogen atom, was not proposed until later by Wilhelm Körner in 1869 and James Dewar in 1871. mdpi.com

A significant breakthrough in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. mdpi.com This method, which typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), provided a versatile route to a wide range of substituted pyridines and remains a cornerstone of heterocyclic synthesis to this day. mdpi.com

Over the 20th and into the 21st century, research into pyridine and its derivatives has exploded, driven by their widespread applications. The pyridine ring is now recognized as a fundamental structural motif in numerous important compounds, including vitamins (such as niacin and pyridoxine), agrochemicals, and a vast number of pharmaceutical drugs. mdpi.comscispace.com The unique electronic properties of the pyridine ring, including its basicity and ability to engage in various chemical transformations, have solidified its importance as a versatile building block for synthetic chemists. scispace.comacs.org

5 Chloro 4 Fluoropyridin 3 Ol: a Compound of Scholarly Interest

Direct Synthesis Strategies for the Halogenated Pyridinol Core

The construction of the 5-Chloro-4-fluoropyridin-3-ol scaffold requires careful consideration of the regiochemical introduction of three distinct substituents: a chloro group at the 5-position, a fluoro group at the 4-position, and a hydroxyl group at the 3-position. Direct synthesis strategies often rely on a combination of ring-forming reactions and subsequent functionalization, or the manipulation of pre-functionalized pyridine rings.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic systems like pyridine. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the attack of nucleophiles, particularly at the C2 and C4 positions. This reactivity can be harnessed for the introduction of the chloro and fluoro substituents.

Achieving the specific 5-chloro-4-fluoro substitution pattern on a pre-formed 3-hydroxypyridine (B118123) ring presents a significant regiochemical challenge. The directing effects of the existing hydroxyl group and the pyridine nitrogen must be carefully managed.

Recent advancements in pyridine functionalization offer potential pathways. For instance, methods for the 3-selective halogenation of pyridines have been developed, which could be a key step in the synthesis. One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, allowing for highly regioselective halogenation under mild conditions. chemrxiv.orgchemrxiv.org While not yet reported for the specific target molecule, this approach provides a framework for the controlled introduction of a halogen at the 3-position, which could then be followed by further functionalization.

Another approach involves the direct C-H functionalization of pyridines. While many methods target the C2 and C4 positions, strategies for C3 functionalization are emerging. For example, the development of a Pd-catalyzed C-3 selective olefination of pyridines using 1,10-phenanthroline (B135089) as a ligand opens up new possibilities for introducing functionality at the desired position. acs.org Subsequent conversion of the introduced group to a hydroxyl or halogen could be envisioned.

The table below summarizes some modern regioselective halogenation methods for pyridines that could be adapted for the synthesis of precursors to 5-Chloro-4-fluoropyridin-3-ol.

| Halogenation Method | Position Selectivity | Reagents and Conditions | Potential Application |

| Zincke Imine Intermediate | 3-selective | Ring-opening, halogenation, ring-closing | Introduction of one of the halogen atoms at the 3-position. |

| Designed Phosphine (B1218219) Reagents | 4-selective | Phosphonium salt formation followed by halide displacement | Introduction of the fluorine atom at the 4-position. |

| Pyridine N-Oxide Halogenation | 2-selective | Various halogenating agents on N-oxides | Could be used on a pre-functionalized ring to introduce a halogen at the 2-position, followed by rearrangement or further substitution. nih.gov |

This table presents a conceptual analysis of how existing methods could be applied and does not represent established synthetic routes to the target compound.

The introduction of the fluorine atom at the 4-position can be strategically achieved through nucleophilic aromatic substitution, where a suitable leaving group is displaced by a fluoride (B91410) source. The efficiency of this SNAr reaction is highly dependent on the presence of activating groups on the pyridine ring. Electron-withdrawing groups ortho and para to the leaving group significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.

In the context of synthesizing 5-Chloro-4-fluoropyridin-3-ol, if a precursor with a suitable leaving group at the 4-position (e.g., a nitro group or another halogen) and a chloro group at the 5-position is available, the chloro group would act as an activating group to facilitate the displacement of the leaving group at the 4-position by fluoride. The pyridine nitrogen itself strongly activates the 4-position for nucleophilic attack.

The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which seems counterintuitive based on bond strength. However, the rate-determining step is often the initial attack of the nucleophile, which is favored by a more electrophilic carbon. The high electronegativity of fluorine makes the attached carbon more electrophilic, thus accelerating the reaction.

Biocatalytic Synthesis and Enzymatic Functionalization of Pyridine Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can enable the functionalization of pyridine rings with high regio- and stereoselectivity under mild reaction conditions.

Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzymes. This approach has the advantage of not requiring enzyme purification and can provide in-situ cofactor regeneration. For the synthesis of hydroxylated pyridines, whole-cell systems expressing monooxygenases or dioxygenases are of particular interest.

Research has demonstrated the potential of whole-cell biocatalysis for the synthesis of functionalized pyridines. For example, a novel one-pot biocatalytic process has been developed for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. rsc.org While this example focuses on the oxidation of methyl groups, it highlights the potential of whole-cell systems to perform selective oxidations on the pyridine scaffold. The regioselective hydroxylation of a pre-halogenated pyridine precursor using a whole-cell biocatalyst could be a viable strategy for the synthesis of 5-Chloro-4-fluoropyridin-3-ol.

The direct enzymatic hydroxylation of a halogenated pyridine ring at a specific position is a challenging but highly desirable transformation. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of a wide range of substrates, including aromatic compounds.

While specific examples of the enzymatic hydroxylation of di-halogenated pyridines to produce a 3-hydroxypyridinol are not yet prevalent in the literature, the broader field of biocatalytic hydroxylation provides a strong foundation. For instance, engineered proline hydroxylase polypeptides have been developed for the production of hydroxylated compounds. google.com The principles of directed evolution and enzyme engineering could be applied to develop a specific biocatalyst for the target transformation.

Furthermore, studies on enzyme-mediated halohydrin formation have shown that enzymatic halogenation can be influenced by neighboring group participation, indicating that enzymes can control complex chemical transformations. nih.gov This suggests the potential for designing enzymatic pathways that can regioselectively introduce both a halogen and a hydroxyl group onto a pyridine ring.

The following table outlines potential biocatalytic approaches for the synthesis of functionalized pyridinols.

| Biocatalytic Approach | Enzyme Class | Potential Transformation | Challenges |

| Whole-Cell Biotransformation | Monooxygenases/Dioxygenases | Regioselective hydroxylation of a 5-chloro-4-fluoropyridine precursor. | Finding or engineering a biocatalyst with the desired regioselectivity and activity towards a di-halogenated substrate. |

| Purified Enzyme Catalysis | Cytochrome P450s | Direct hydroxylation of a C-H bond on the pyridine ring. | Enzyme stability, cofactor dependency, and substrate specificity. |

| Engineered Hydroxylases | Proline Hydroxylase Mutants | Introduction of a hydroxyl group at a specific position on a functionalized pyridine. | Requires significant protein engineering effort to achieve the desired activity and selectivity. |

This table represents a conceptual framework for the application of biocatalysis and does not detail established industrial processes for the target compound.

Post-Synthetic Derivatization and Functionalization Strategies

The inherent reactivity of the 5-chloro-4-fluoropyridin-3-ol scaffold allows for a multitude of post-synthetic modifications. These strategies are crucial for developing libraries of analogous compounds for various research applications, including drug discovery and materials science. Functionalization can be targeted at the pyridine core's carbon atoms or the hydroxyl group, leveraging advanced organic chemistry methodologies.

Introduction of Additional Substituents via Advanced Coupling Reactions

The carbon-halogen bonds in 5-chloro-4-fluoropyridin-3-ol serve as versatile handles for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl versus the C-F bond can be exploited for selective functionalization. Generally, the reactivity of halogens in such coupling reactions follows the order I > Br > Cl > F, although specific catalyst systems can alter this preference.

Palladium-catalyzed reactions are particularly prominent for forming new carbon-carbon and carbon-heteroatom bonds on halogenated heterocyclic systems. nih.gov The Suzuki-Miyaura cross-coupling, which utilizes organoboron reagents, is an efficient method for creating Csp²–Csp² bonds and is noted for its compatibility with numerous functional groups and its use of low-toxicity reagents. nih.gov Other significant reactions include the Sonogashira coupling for introducing alkyne moieties, the Heck reaction for forming carbon-carbon bonds with alkenes, and the Buchwald-Hartwig amination for creating carbon-nitrogen bonds. nih.gov

The chemoselectivity of these reactions is paramount when dealing with poly-halogenated substrates. For instance, in the synthesis of polysubstituted pyridines, the judicious selection of palladium catalysts can differentiate between various leaving groups. nih.gov Research has established a reactivity order of -Br > -OSO₂F > -Cl, allowing for the stepwise and controlled installation of different substituents onto a pyridine core. nih.gov This principle allows for the selective reaction at the C5-chloro position of 5-chloro-4-fluoropyridin-3-ol while potentially leaving the more robust C4-fluoro bond intact, enabling the synthesis of complex, polysubstituted pyridine derivatives. nih.gov

Table 1: Advanced Coupling Reactions for Pyridine Functionalization

| Coupling Reaction | Reagent Type | Bond Formed | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | Palladium (e.g., Pd(PPh₃)₄) |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkyne) | Palladium/Copper (e.g., Pd/C-PPh₃-CuI) nih.gov |

| Heck | Alkene | C-C (Aryl-Vinyl) | Palladium (e.g., Pd(OAc)₂) |

| Buchwald-Hartwig | Amine | C-N | Palladium (e.g., Pd₂(dba)₃) |

| Stille | Organotin | C-C | Palladium (e.g., Pd(PPh₃)₄) nih.gov |

| Negishi | Organozinc | C-C | Palladium or Nickel |

| Kumada | Grignard Reagent | C-C | Palladium or Nickel |

This table provides a summary of common cross-coupling reactions applicable to halogenated pyridines.

Selective Chemical Modifications of the Hydroxyl Moiety

The hydroxyl group at the C3 position of the pyridine ring is a key site for derivatization, though its modification requires careful consideration of chemoselectivity. nih.gov The hydroxyl moiety is less nucleophilic than other common functional groups like amines or thiols, which presents a challenge. nih.gov However, its unique acidity, comparable to a phenol, allows for specific transformations.

Strategies for modifying the hydroxyl group include etherification, esterification, and conversion to other functional groups. For instance, O-alkylation can be achieved using alkyl halides under basic conditions to form ethers, while acylation with acid chlorides or anhydrides yields esters. These modifications can significantly alter the compound's physicochemical properties, such as solubility and electronic character. The development of catalysts, including modified 4-(N,N'-dimethylamino)pyridine (DMAP) systems, has been explored to achieve regioselective acylation of hydroxyl groups. nih.gov

The presence of water can hinder many hydroxyl-targeting reactions, necessitating anhydrous conditions for successful transformation. nih.gov The selective oxidation of the hydroxyl group is another potential modification pathway, although conditions must be carefully chosen to avoid reactions at other sites on the electron-deficient pyridine ring.

Application of Solid-Phase Synthesis for Compound Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds, which is invaluable for screening purposes in drug discovery. nih.govdaneshyari.com This methodology involves attaching a starting material to a solid support (resin) and then performing a series of chemical reactions. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away after each step. nih.gov

For pyridine-based compounds, a suitable starting material, such as an aminonicotinate, can be anchored to the polymer support. nih.gov A series of reactions, including cyclization, halogenation, and cleavage from the support with various amines, can be performed to generate a diverse library of pyridine derivatives. nih.gov For example, a versatile method has been developed for the solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives. nih.gov Similarly, parallel synthesis routes using supported resins and microwave-assisted organic synthesis (MAOS) have been successfully employed to create libraries of pyridines and pyrimidines. daneshyari.com This approach allows for the systematic modification of the core structure of 5-chloro-4-fluoropyridin-3-ol, enabling the efficient exploration of its chemical space.

Considerations for Chemo- and Regioselectivity in Halogenated Pyridine Synthesis

The synthesis of specifically substituted halogenated pyridines like 5-chloro-4-fluoropyridin-3-ol is a significant challenge due to the electronic nature of the pyridine ring. The electron-deficient character of pyridine makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609), often requiring harsh reaction conditions. chemrxiv.orgchemrxiv.org Achieving precise control over the number and position of halogen substituents is a central theme in modern synthetic heterocyclic chemistry.

Precision Control over Halogen Atom Positioning

The regioselectivity of pyridine halogenation is highly dependent on the reaction mechanism. Electrophilic aromatic substitution (EAS) reactions on an unsubstituted pyridine ring preferentially occur at the 3-position, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. youtube.comyoutube.comslideshare.net However, these reactions often require high temperatures and strong acids. chemrxiv.org

Alternative strategies have been developed to achieve halogenation at other positions and under milder conditions.

4-Position Halogenation : One strategy involves converting the pyridine to its N-oxide, which activates the 4-position for electrophilic attack (e.g., nitration), followed by conversion of the nitro group to a halide. nih.gov Another modern approach uses specially designed phosphine reagents that are installed at the 4-position and subsequently displaced by a halide nucleophile in an SNAr-type pathway. chemrxiv.orgnih.gov

3-Position Halogenation : A recently developed method achieves 3-selective halogenation under mild conditions by temporarily opening the pyridine ring to form a "Zincke imine" intermediate. chemrxiv.org This transforms the electron-deficient heterocycle into a series of reactive alkenes that undergo highly regioselective halogenation before the ring is closed. chemrxiv.org

Radical Halogenation : Radical chlorination at high temperatures can also be used, but it is often less selective and can lead to mixtures of products as the introduction of a chlorine atom does not significantly deactivate the ring towards further radical attack. youtube.com

The synthesis of a di-substituted pyridine like 5-chloro-4-fluoropyridin-3-ol requires a multi-step approach that carefully orchestrates these regioselective reactions, often relying on the use of pre-installed directing groups to control the position of incoming substituents.

Influence of Reaction Parameters on Synthetic Pathways and Yields

Reaction parameters have a profound impact on the outcome of pyridine synthesis and functionalization, affecting yield, selectivity, and even the reaction pathway itself.

Table 2: Influence of Key Reaction Parameters on Pyridine Synthesis

| Parameter | Influence | Example | Citation |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. High temperatures are often needed for electrophilic substitution but can lead to side products. Low temperatures can "freeze" equilibria, enabling selective metallation at less acidic positions. | Nitration of pyridine requires ~300°C. youtube.com Low-temperature metallation can prevent equilibration. | youtube.comyoutube.com |

| Catalyst | The choice of catalyst and its ligands is crucial for cross-coupling reactions and can control chemoselectivity between different halogens. | In Suzuki reactions, Pd(PPh₃)₄ can be used to selectively couple at a bromine atom over a fluorosulfate (B1228806) group. | nih.gov |

| Reagent Ratio | The molar ratio of reactants (e.g., ammonia (B1221849) to aldehydes in vapor-phase synthesis) is a critical parameter for optimizing yield and selectivity. | In the Chichibabin pyridine synthesis, an aldehyde ratio of 1.0 was found to provide high selectivity to pyridine formation. | researchgate.net |

| Solvent | The solvent can influence reaction rates and the stability of intermediates. | In an electrochemical sulfonylation of pyridines, a 3:1 mixture of MeOH and CPME was found to be most effective. | nih.gov |

| Atmosphere | The presence or absence of air/oxygen can be critical, especially in radical reactions or when using air-sensitive reagents. | A photoredox/cobalt-catalyzed hydrohalogenation was fully suppressed when performed in air. | acs.org |

| Concentration | Can affect reaction kinetics and the formation of bimolecular side products. | Lowering the concentration from 0.100 M to 0.050 M had little effect on a specific hydrohalogenation yield. | acs.org |

This table illustrates how various reaction conditions can be tuned to optimize the synthesis of halogenated pyridines.

For example, in the vapor-phase synthesis of pyridine bases, parameters such as temperature, catalyst acidity, ammonia-to-aldehyde ratio, and space velocity must be carefully balanced to maximize yield and minimize coke formation. researchgate.net In modern catalytic systems, such as dual photoredox and cobalt catalysis, both heat and light can be indispensable for the reaction to proceed, and the specific structure of the catalyst's ligand can dramatically impact the yield. acs.org Even the current density in an electrochemical reaction can be a crucial parameter, with values that are too high or too low leading to unwanted side reactions or incomplete conversion. nih.gov Therefore, the rational synthesis of a complex target like 5-chloro-4-fluoropyridin-3-ol depends on the meticulous optimization of these multifaceted reaction parameters.

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms through which 5-Chloro-4-fluoropyridin-3-OL reacts is fundamental to its application in chemical synthesis. Research focuses on its behavior in nucleophilic substitutions, redox reactions, and catalytic coupling processes.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings like substituted pyridines. researchgate.net In this mechanism, a nucleophile attacks an electron-poor carbon atom, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. sci-hub.se For 5-Chloro-4-fluoropyridin-3-OL, the pyridine nitrogen and the electron-withdrawing halogen substituents activate the ring for such attacks.

The regioselectivity of the SNAr reaction is a critical aspect. In poly-halogenated pyridines, the position of the attack is determined by the relative activation conferred by the substituents. The fluorine atom, due to its high electronegativity, strongly polarizes the carbon-fluorine bond, making the carbon atom at the C-4 position a highly electrophilic center. chemrxiv.org Consequently, nucleophilic attack is generally favored at the C-4 position, leading to the displacement of the fluoride ion. This is a common "element effect" in SNAr reactions where the C-F bond, despite its strength, is more readily attacked than C-Cl, C-Br, or C-I bonds because the initial nucleophilic addition is typically the rate-determining step. sci-hub.senih.gov

The reaction proceeds as follows:

Addition: A nucleophile (Nu⁻) attacks the C-4 carbon, breaking the aromaticity of the pyridine ring to form a negatively charged intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and onto the electron-withdrawing nitrogen atom.

Elimination: The aromaticity is restored by the expulsion of the leaving group, which in this case is the fluoride ion, yielding the substituted product.

Kinetic studies are crucial for elucidating the finer details of reaction mechanisms, particularly the rate-determining step. For SNAr reactions of substituted pyridines, kinetics are often monitored spectrophotometrically by observing the appearance of the product. researchgate.net The reactions are typically run under pseudo-first-order conditions with a large excess of the nucleophile.

Brønsted-type plots, which correlate the logarithm of the second-order rate constant (log k₂) with the pKa of the conjugate acid of the nucleophile, are powerful tools. The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the transition state of the rate-determining step. For the SNAr reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with various secondary amines, linear Brønsted plots yielded βnuc values of 0.52 and 0.55, respectively. researchgate.net These values indicate a significant degree of bond formation between the nucleophile and the pyridine ring in the transition state, which is characteristic of a mechanism where the initial nucleophilic attack is the rate-determining step.

While specific kinetic data for 5-Chloro-4-fluoropyridin-3-OL is not extensively documented in the reviewed literature, the principles from analogous systems can be applied. A kinetic study would likely confirm that the reaction proceeds via a two-step SNAr mechanism, with the rate depending on both the nucleophilicity of the attacking species and the electrophilicity of the pyridine ring.

| Substrate (Analogue) | Nucleophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Brønsted Coefficient (βnuc) | Reference |

| 2-Methoxy-3-nitropyridine | Pyrrolidine | 3.73 x 10¹ | 0.52 | researchgate.net |

| 2-Methoxy-3-nitropyridine | Piperidine | 1.16 x 10¹ | 0.52 | researchgate.net |

| 2-Methoxy-5-nitropyridine | Pyrrolidine | 6.49 x 10⁻¹ | 0.55 | researchgate.net |

| 2-Methoxy-5-nitropyridine | Piperidine | 1.78 x 10⁻¹ | 0.55 | researchgate.net |

This interactive table presents kinetic data for SNAr reactions of analogous nitropyridine compounds to illustrate the principles of kinetic analysis.

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into reaction mechanisms that are difficult to obtain experimentally. nih.gov For SNAr reactions, computational models can predict reaction pathways, determine the structures of transition states, and calculate activation energies. chemrxiv.org

Key descriptors calculated from ground-state wavefunctions can predict the reactivity of electrophiles like 5-Chloro-4-fluoropyridin-3-OL:

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a more electrophilic molecule that is more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (ESP): The ESP at the carbon atom undergoing substitution provides a measure of its electrophilicity. A more positive ESP value at a carbon indicates a more favorable site for nucleophilic attack.

ESP of Ortho/Para Atoms: The ESP values of atoms ortho and para to the reaction site are also important, as these positions bear the delocalized negative charge in the Meisenheimer intermediate. chemrxiv.org

Studies on a diverse set of haloarenes have shown a strong linear relationship between these computationally derived descriptors and the experimentally determined free energies of activation for SNAr reactions. chemrxiv.org For 5-Chloro-4-fluoropyridin-3-OL, DFT calculations would likely confirm that the C-4 carbon has a significantly more positive electrostatic potential compared to the C-5 carbon, reinforcing the prediction that fluoride displacement is the favored pathway. These models are instrumental in rationalizing and predicting the regioselectivity and reactivity of complex substituted heterocycles.

| Computational Descriptor | Significance for SNAr Reactivity | Expected Trend for Higher Reactivity | Reference |

| LUMO Energy | Indicates electrophilicity of the molecule. | Lower Value | chemrxiv.org |

| ESP at Reactive Carbon | Measures the electrophilicity of the substitution site. | More Positive Value | chemrxiv.org |

| Sum of ESP at Ortho/Para Atoms | Reflects the ability to stabilize the negative charge in the intermediate. | More Negative Value | chemrxiv.org |

This interactive table outlines key computational descriptors used to predict SNAr reactivity.

Detailed studies on the specific oxidative and reductive transformation pathways of 5-Chloro-4-fluoropyridin-3-OL are not extensively available in the public literature. However, based on its functional groups, potential transformations can be hypothesized. The pyridinol moiety could, under specific oxidative conditions, exist in equilibrium with its tautomeric pyridone form. Stronger oxidation might lead to ring-opening or degradation.

Reductive transformations could potentially target the halogen substituents. Catalytic hydrogenation or reduction with specific metals might lead to dehalogenation, with the carbon-chlorine bond typically being more susceptible to reduction than the more stable carbon-fluorine bond. The specific conditions and reagents would determine the outcome and selectivity of such reactions.

Halopyridines are exceptionally valuable substrates in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While specific examples involving 5-Chloro-4-fluoropyridin-3-OL are not prominent in the reviewed literature, its structure suggests it would be a viable substrate for various coupling reactions. acs.org

Given the two different halogen atoms, selective coupling could be achievable. In typical palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings, the oxidative addition step is generally faster for C-Cl bonds than for C-F bonds. Therefore, it is probable that cross-coupling reactions would occur selectively at the C-5 position, leaving the fluorine atom intact for subsequent SNAr chemistry. This orthogonal reactivity makes such compounds attractive building blocks in multi-step syntheses. Furthermore, iodination of the chloro-substituent via an SNAr reaction with an iodide source could produce a highly reactive iodo-pyridine, which is an excellent substrate for cross-coupling reactions. byu.edu

In-Depth Analysis of Nucleophilic Aromatic Substitution Pathways

Controlled Stability and Degradation Pathway Analysis

A comprehensive analysis of the stability and degradation pathways for 5-Chloro-4-fluoropyridin-3-OL under various conditions (e.g., pH, temperature, light) is not detailed in the currently available scientific literature. For phenols and pyridinols, stability can be influenced by pH, as deprotonation of the hydroxyl group can increase susceptibility to oxidation. The presence of halogens generally increases the metabolic and thermal stability of aromatic compounds. However, specific degradation products and pathways would need to be determined through dedicated experimental stability studies.

Photochemical Reactivity and Decomposition Studies

There is currently no available scientific literature detailing the photochemical reactivity or decomposition pathways of 5-Chloro-4-fluoropyridin-3-ol. Investigations into how this compound behaves under ultraviolet or visible light, including potential degradation products and reaction mechanisms, have not been reported in the reviewed sources.

Thermal Stability Characterization

Interaction Profiles with Varied Chemical Reagents and Solvent Systems

Specific studies detailing the interaction profiles of 5-Chloro-4-fluoropyridin-3-ol with a range of chemical reagents and solvent systems are not documented in the available literature. While the synthesis of such a molecule implies some level of stability and reactivity with specific precursors, comprehensive studies on its reactivity with common oxidizing agents, reducing agents, acids, bases, and its behavior in various solvent polarities have not been found.

Due to the absence of specific research findings, interactive data tables for the aforementioned properties cannot be generated at this time.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Foundational Principles of SAR and QSAR in Pyridinol Chemistry

Pyridinols, a class of pyridine (B92270) derivatives characterized by a hydroxyl group, are significant scaffolds in the design of biologically active molecules due to their diverse pharmacological activities, including anticancer and antimicrobial effects. nih.govnih.gov The systematic study of how structural modifications to the pyridinol core influence its biological activity is the essence of SAR and QSAR.

The concept that a compound's biological effect is a function of its chemical constitution dates back to the 19th century. researchgate.net These early ideas have evolved into the modern practices of SAR and QSAR. SAR studies involve systematically altering parts of a molecule and observing the corresponding changes in biological activity, which helps in identifying key functional groups and structural features, known as pharmacophores, that are essential for the desired biological interaction. nih.gov

QSAR takes this a step further by establishing a mathematical relationship between the biological activity and the physicochemical properties of a series of compounds. arabjchem.org This approach uses molecular descriptors—numerical representations of a molecule's steric, electronic, and hydrophobic properties—to build predictive models. bio-hpc.eu The evolution of QSAR has been marked by the development of various methods, from the early linear models like the Hansch and Free-Wilson analyses to more complex 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which consider the three-dimensional fields surrounding the molecules. nih.gov These computational tools have become indispensable in modern drug discovery, allowing for the prediction of a compound's activity before its synthesis, thereby saving time and resources. nih.gov

The primary goal of SAR and QSAR in drug discovery is the optimization of lead compounds—molecules that exhibit a desired biological activity but may have suboptimal properties like low potency, poor selectivity, or unfavorable pharmacokinetics. nih.govunipa.it Once a lead compound is identified, medicinal chemists synthesize a series of analogues with targeted structural modifications.

The data from the biological testing of these analogues are then used to build a SAR or QSAR model. nih.gov For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule correlates with increased potency, while bulky substituents in another region are detrimental. These models guide the design of the next generation of compounds with potentially improved properties. This iterative cycle of design, synthesis, and testing, guided by SAR/QSAR, is a cornerstone of modern lead optimization, accelerating the journey from an initial hit to a viable drug candidate. nih.govunipa.it

Impact of Structural Modulations on Biological Interactions

For a molecule like 5-Chloro-4-fluoropyridin-3-ol, the nature and position of its substituents—the chloro, fluoro, and hydroxyl groups—are critical determinants of its biological activity.

Halogen atoms are frequently incorporated into bioactive molecules to modulate their physical and biological properties. The introduction of chlorine and fluorine onto a pyridinol ring can have several effects:

Metabolic Stability: The carbon-fluorine bond is very strong, making molecules more resistant to metabolic degradation and often increasing their half-life in the body.

Binding Interactions: Halogen atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds and halogen bonds, which can significantly influence binding affinity. For example, the fluorine atom in some kinase inhibitors has been shown to form a hydrogen bond with the target protein, contributing to high affinity. Conversely, in some pyridine derivatives, the presence of halogen atoms has been associated with lower antiproliferative activity compared to other substituents. nih.gov

The specific impact of the chlorine at position 5 and the fluorine at position 4 of the pyridin-3-ol core would depend on the specific biological target and its binding site topology.

To illustrate how halogen substitution can influence activity, the following table presents data for a series of pyrazole (B372694) derivatives acting as p38α MAP kinase inhibitors. While not pyridinols, these compounds demonstrate how systematic changes to the core structure, including the presence and position of halogens, affect inhibitory potency.

Table 1: SAR of Pyrazole Derivatives as p38α MAP Kinase Inhibitors nih.gov (This table is for illustrative purposes to demonstrate SAR principles in a related heterocyclic system)

| Compound | R1 | R2 | R3 | pIC₅₀ (-log IC₅₀ [M]) |

| 1 | H | H | H | 6.89 |

| 2 | F | H | H | 7.37 |

| 3 | Cl | H | H | 7.54 |

| 4 | H | F | H | 7.00 |

| 5 | H | H | F | 6.92 |

This interactive table is based on selected data from Wurz et al., 2009 & 2010, as cited in the QSAR study. It illustrates how substitutions on the phenyl ring (R1, R2, R3) influence the inhibitory concentration (pIC₅₀).

The position of the hydroxyl group on the pyridine ring is a critical factor for its biological activity. For pyridin-3-ols, the hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often crucial for interaction with a biological target. For example, the biological activity of pyridoxal (B1214274) 5'-phosphate, a form of vitamin B6, is dependent on the hydrogen bonding capability of its C3-hydroxy group.

The specific location of the hydroxyl group (positional isomerism) can drastically alter the molecule's electronic properties and its ability to fit into a binding pocket. Studies on flavonoids have shown that the number and position of hydroxyl groups are pivotal for their inhibitory activity against certain enzymes.

Derivatization of the hydroxyl group, such as converting it to an ether or an ester, would also significantly impact the molecule's properties. Such a change would remove its hydrogen-bonding donor capability and alter its polarity and size, which would in turn affect its biological activity.

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in biological activity. While 5-Chloro-4-fluoropyridin-3-ol itself is achiral, the introduction of a chiral center, for instance by adding a substituted side chain, would result in enantiomers.

Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one enantiomer of a drug may be significantly more active than the other. This is because the precise 3D shape of a molecule is critical for its fit into a specific receptor or enzyme active site. Furthermore, stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as transport systems can be stereospecific. Therefore, if any derivatization of 5-Chloro-4-fluoropyridin-3-ol were to introduce a chiral center, the separation and individual testing of the enantiomers would be a critical step in its development as a bioactive agent.

Methodological Approaches for SAR/QSAR Data Acquisition and Analysis

The development of robust and predictive SAR and QSAR models relies on systematic and sophisticated methodologies for gathering and analyzing data. These approaches ensure that the relationships derived are statistically significant and chemically meaningful, thereby accelerating the drug discovery process.

The cornerstone of a successful SAR study is the rational design and synthesis of analogue libraries. nih.gov This process involves the systematic modification of the lead compound, in this case, 5-Chloro-4-fluoropyridin-3-ol, to comprehensively explore the chemical space around the core scaffold. The goal is to identify which parts of the molecule, known as pharmacophores, are essential for its biological activity. drugdesign.org For the 5-Chloro-4-fluoropyridin-3-ol scaffold, a rational design strategy would involve several key modifications:

Substitution at the Pyridine Ring: Introducing different substituents at available positions on the pyridine ring to probe steric, electronic, and lipophilic requirements.

Modification of the Hydroxyl Group: Converting the hydroxyl group into ethers or esters to evaluate the importance of its hydrogen-bonding capacity.

Halogen Substitution: Replacing the chlorine and fluorine atoms with other halogens (e.g., bromine, iodine) or hydrogen to understand the role of halogen bonding and electronic effects in target binding. nih.gov

This strategic approach allows researchers to build a detailed map of how structural changes influence biological outcomes, moving beyond qualitative observations to generate structured data suitable for quantitative analysis. nih.govmdpi.com

| Compound Name | Scaffold Modification | Rationale for Synthesis |

|---|---|---|

| 5-Bromo-4-fluoropyridin-3-ol | Replace Chlorine with Bromine | To assess the effect of a larger, more polarizable halogen at the 5-position. |

| 5-Chloro-4-ethoxypyridin-3-ol | Modify Fluorine to Ethoxy group | To probe the steric tolerance and potential for hydrophobic interactions at the 4-position. |

| 5-Chloro-4-fluoropyridin-3-yl acetate | Esterification of the Hydroxyl group | To evaluate the necessity of the hydroxyl as a hydrogen bond donor. |

| 4-Fluoropyridin-3-ol | Remove Chlorine at 5-position | To determine the contribution of the chloro substituent to overall activity. |

Once activity data for an analogue library is available, QSAR models are developed to create a mathematical correlation between chemical structure and biological activity. nih.govnih.gov This requires sophisticated statistical and cheminformatics techniques to handle the complexity and dimensionality of chemical data. nih.gov

The process begins with encoding the molecular structures into numerical descriptors. Following this, various machine learning and statistical methods are employed to build the predictive model. mdpi.comacs.org Common techniques include:

Multiple Linear Regression (MLR): A straightforward method for finding a linear relationship between descriptors and activity. nih.gov

Partial Least Squares (PLS): A technique well-suited for data where the number of descriptors is large and potentially correlated. nih.gov

Support Vector Machines (SVM): A powerful machine learning algorithm capable of capturing complex, non-linear relationships between structure and activity. nih.gov

Random Forest (RF) and Artificial Neural Networks (ANN): Ensemble and deep learning methods that can model highly intricate SAR landscapes and often yield models with high predictive power. nih.govnih.govmdpi.com

A critical aspect of QSAR model development is rigorous validation to ensure the model is robust and predictive, not merely a reflection of the data it was trained on. researchgate.net This involves internal validation (e.g., cross-validation) and, most importantly, external validation using a set of compounds not included in the model's construction. nih.gov Statistical metrics such as the coefficient of determination (R²), root mean squared error (RMSE), and others are used to assess the model's performance. mdpi.comresearchgate.net

| Technique | Description | Primary Use in QSAR |

|---|---|---|

| Multiple Linear Regression (MLR) | A statistical method that uses several explanatory variables to predict the outcome of a response variable. | Identifies simple, linear relationships between a few key descriptors and biological activity. |

| Support Vector Machine (SVM) | A supervised machine learning model that uses classification algorithms for two-group classification problems. nih.gov | Effective for complex, non-linear SARs and classification of compounds as active or inactive. |

| Random Forest (RF) | An ensemble learning method that operates by constructing multiple decision trees during training. mdpi.com | Handles large datasets with numerous descriptors, provides variable importance measures, and reduces overfitting. |

| Artificial Neural Network (ANN) | A computing system inspired by biological neural networks, capable of learning from data. nih.gov | Models highly complex and non-linear relationships that other methods may fail to capture. |

The predictive power of a QSAR model is heavily dependent on the quality and diversity of the molecular descriptors used to represent the chemical structures. researchgate.netfrontiersin.org These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. frontiersin.org For a compound like 5-Chloro-4-fluoropyridin-3-ol and its analogues, a wide range of descriptors would be calculated to build a comprehensive model. These can be categorized as follows:

1D Descriptors: Basic properties derived directly from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Properties derived from the 2D representation of the molecule, including topological indices (e.g., Wiener index, Zagreb indices), molecular connectivity, and counts of specific structural fragments. frontiersin.org

3D Descriptors: Properties calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices. researchgate.net

Physicochemical Descriptors: Properties related to a molecule's behavior in a biological system, including lipophilicity (logP), water solubility (logS), polar surface area (PSA), and pKa. frontiersin.orgresearchgate.net

Electronic Descriptors: Quantum chemical descriptors that describe the electronic properties of the molecule, such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org

The integration of these diverse descriptors allows the QSAR model to capture the multifaceted nature of drug-receptor interactions, leading to more accurate and mechanistically interpretable predictive models. researchgate.netfrontiersin.org

| Descriptor Class | Example Descriptors | Significance in Drug Design |

|---|---|---|

| Physicochemical | LogP, Polar Surface Area (PSA), pKa | Relates to absorption, distribution, metabolism, and excretion (ADME) properties like membrane permeability and solubility. frontiersin.orgresearchgate.net |

| Topological | Wiener Index, Balaban Index, Zagreb Indices | Encodes information about molecular size, shape, and degree of branching. frontiersin.org |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describes a molecule's reactivity and ability to participate in electrostatic interactions. frontiersin.org |

| Geometrical (3D) | Molecular Volume, Surface Area | Relates to the steric fit of the molecule within a receptor's binding pocket. researchgate.net |

Computational Chemistry and Molecular Modeling of 5 Chloro 4 Fluoropyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, providing data on its electronic distribution and energy profile. These calculations are crucial for understanding the reactivity and stability of 5-Chloro-4-fluoropyridin-3-ol.

The electronic character of 5-Chloro-4-fluoropyridin-3-ol is defined by the arrangement of its electrons in various molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance, as these frontier orbitals govern the molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

A lower HOMO-LUMO gap is indicative of a molecule that is more readily polarized and more reactive. For 5-Chloro-4-fluoropyridin-3-ol, the distribution of electron density in these orbitals is heavily influenced by the electronegative chlorine, fluorine, and oxygen atoms, as well as the aromatic pyridinol ring system. These features create distinct regions of electrophilicity and nucleophilicity within the molecule, which are critical for its interactions with biological targets.

Table 1: Frontier Molecular Orbital Energies of 5-Chloro-4-fluoropyridin-3-ol

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific energy values from quantum chemical calculations for 5-Chloro-4-fluoropyridin-3-ol are not publicly available in the searched literature.

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis of 5-Chloro-4-fluoropyridin-3-ol involves identifying the stable arrangements of its atoms and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the one connected to the hydroxyl group, and calculating the potential energy at each step.

The resulting potential energy surface, or energy landscape, reveals the low-energy, and therefore most probable, conformations of the molecule. Understanding these preferred shapes is vital for predicting how the molecule will bind to a receptor or enzyme active site.

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target. These methods are central to modern drug discovery efforts.

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) approaches can be employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be applied. For 5-Chloro-4-fluoropyridin-3-ol, a pharmacophore model could be developed based on its key chemical features: a hydrogen bond donor (the hydroxyl group), hydrogen bond acceptors (the nitrogen and oxygen atoms), and an aromatic ring.

When the three-dimensional structure of a therapeutic target, such as an enzyme or receptor, is available, structure-based drug design (SBDD) can be utilized. Molecular docking simulations would place 5-Chloro-4-fluoropyridin-3-ol into the binding site of a target protein, and scoring functions would then estimate the binding affinity. This process can predict the most favorable binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Hybrid approaches combine elements of both LBDD and SBDD to enhance the predictive power of virtual screening campaigns. For instance, a pharmacophore model derived from known active compounds (LBDD) can be used to filter a large compound library before performing more computationally intensive molecular docking (SBDD). This tiered approach allows for the efficient screening of vast chemical spaces to identify novel hit compounds with a higher probability of being active. The unique combination of functional groups in 5-Chloro-4-fluoropyridin-3-ol makes it an interesting candidate for such hybrid screening approaches against various therapeutic targets.

Molecular Dynamics Simulations for Characterizing Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are instrumental in elucidating the dynamic interactions between a potential drug molecule (a ligand) and its biological target, such as a protein or enzyme. This method can predict binding affinities, conformational changes upon binding, and the stability of the ligand-target complex, offering crucial insights for drug design and optimization.

However, a comprehensive search of scientific databases and computational chemistry literature yielded no specific studies that have employed molecular dynamics simulations to investigate the interactions of 5-Chloro-4-fluoropyridin-3-ol with any biological target. While research on related pyridine (B92270) derivatives exists, the unique substitution pattern of a chloro group at the 5-position, a fluoro group at the 4-position, and a hydroxyl group at the 3-position of the pyridine ring would significantly influence its electronic and steric properties, making extrapolations from other molecules unreliable. Without dedicated MD simulation studies, the binding modes, interaction energies, and dynamic behavior of 5-Chloro-4-fluoropyridin-3-ol within a biological system remain speculative.

Computational Prediction of Chemical Reactivity and Reaction Selectivity

Computational methods, particularly those based on quantum mechanics and density functional theory (DFT), are widely used to predict the chemical reactivity and selectivity of molecules. These approaches can determine various molecular properties and reactivity descriptors that govern how a molecule will behave in a chemical reaction. Key parameters often calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's ability to donate or accept electrons, indicating its nucleophilic or electrophilic character.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prone to attack by other reagents.

Fukui Functions: These functions provide a more detailed, atom-by-atom picture of reactivity, predicting which specific sites within the molecule are most likely to undergo nucleophilic, electrophilic, or radical attack.

A dedicated search for computational studies on 5-Chloro-4-fluoropyridin-3-ol that report on these or other reactivity descriptors has not returned any specific findings. While general principles of organic chemistry would suggest that the pyridine nitrogen, the hydroxyl group, and the carbon atoms of the ring are all potential sites for various reactions, precise predictions of reactivity and selectivity require detailed computational analysis. Such an analysis would quantify the influence of the electron-withdrawing chloro and fluoro substituents on the electron density of the pyridine ring and the acidity of the hydroxyl group.

The absence of such computational data means that predictions regarding the regioselectivity of, for example, electrophilic aromatic substitution or nucleophilic aromatic substitution on the 5-Chloro-4-fluoropyridin-3-ol ring system are not currently supported by published theoretical calculations.

Biological Activity and Mechanistic Elucidation of 5 Chloro 4 Fluoropyridin 3 Ol Derivatives As Research Tools

Investigations as Enzyme Inhibitors and Modulators

There is no specific information available in the searched literature regarding the investigation of 5-Chloro-4-fluoropyridin-3-OL derivatives as enzyme inhibitors or modulators.

Determination of Inhibition Kinetics and Binding Affinities

No data could be found on the inhibition kinetics or binding affinities of 5-Chloro-4-fluoropyridin-3-OL derivatives.

Identification of Specific Molecular Targets and Characterization of Binding Sites

The specific molecular targets for 5-Chloro-4-fluoropyridin-3-OL derivatives have not been identified in the available literature.

Mechanistic Insights into Enzyme-Ligand Recognition and Function

There are no mechanistic studies available that describe the enzyme-ligand recognition and function of 5-Chloro-4-fluoropyridin-3-OL derivatives.

Applications in Cellular Pathway Studies

No research has been found detailing the application of 5-Chloro-4-fluoropyridin-3-OL derivatives in cellular pathway studies.

Analysis of Perturbations in Intracellular Signaling Cascades

There is no information on how 5-Chloro-4-fluoropyridin-3-OL derivatives might perturb intracellular signaling cascades.

Exploration of Interactions with Biological Receptors and Ion Channels

While related compounds with chloro-fluoro substitutions have been investigated for their interaction with receptors and ion channels, no such studies have been found for derivatives of 5-Chloro-4-fluoropyridin-3-OL.

Advanced Characterization Techniques in Biological Research

The biological evaluation of 5-Chloro-4-fluoropyridin-3-OL derivatives as research tools is critically dependent on advanced characterization techniques. These methods allow for a detailed understanding of how these molecules interact with biological systems at a molecular and cellular level.

Spectroscopic Methods for Analyzing Ligand-Target Complex Formation

A variety of spectroscopic techniques are indispensable for characterizing the formation of complexes between 5-Chloro-4-fluoropyridin-3-OL derivatives and their biological targets. These methods provide critical information on binding affinity, kinetics, and the structural changes induced upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing atomic-level insights into the binding event. nih.govresearchgate.net For derivatives of 5-Chloro-4-fluoropyridin-3-OL, NMR can be used to map the binding site on the target protein and to determine the conformation of the ligand when bound. Techniques such as Chemical Shift Perturbation (CSP) are widely used, where changes in the chemical shifts of the protein's NMR signals upon addition of the ligand reveal the binding interface. duke.edu Ligand-observed NMR methods, including Saturation Transfer Difference (STD) NMR, are particularly useful for screening and for studying weak interactions. nih.gov In an STD-NMR experiment, saturation is transferred from the protein to a bound ligand, allowing for the identification of binding epitopes on the small molecule. nih.gov The presence of a fluorine atom in 5-Chloro-4-fluoropyridin-3-OL and its derivatives makes ¹⁹F NMR a valuable tool, as it offers a sensitive probe with no background signal in biological systems, allowing for the direct observation of the ligand's electronic environment upon binding. nih.gov

Fluorescence Spectroscopy: This technique is highly sensitive for studying the binding of small molecules to proteins. nih.gov The intrinsic fluorescence of tryptophan residues in a target protein can be quenched or enhanced upon the binding of a ligand, such as a 5-Chloro-4-fluoropyridin-3-OL derivative. This change in fluorescence can be used to determine binding constants (Kd). In cases where the derivative itself is fluorescent, its emission properties may change upon binding, providing another avenue for analysis. For instance, the fluorescence intensity of the rho kinase inhibitor Fasudil was observed to be dramatically enhanced upon encapsulation by a synthetic receptor, a principle that can be applied to track drug delivery and release. nih.gov

Mass Spectrometry (MS): Mass spectrometry has emerged as a key technology for the characterization of non-covalent protein-ligand complexes. Native MS allows for the direct observation of the intact complex, providing information on stoichiometry and binding affinity. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal conformational changes in the protein upon ligand binding by measuring the rate of deuterium (B1214612) uptake in the protein's amide hydrogens.

The inhibitory activities of various pyridine (B92270) derivatives against different kinases are presented in the table below, showcasing the structure-activity relationships within this class of compounds.

| Compound | Target Kinase | IC50 (µM) |

| PD-089828 | PDGFr | 1.11 |

| PD-089828 | FGFr | 0.13 |

| PD-089828 | EGFr | 0.45 |

| PD-089828 | c-src | 0.22 |

| Compound 4e | FGFr | 0.060 |

| Compound 4e | PDGFr | >50 |

| Compound 4e | EGFr | >50 |

| Compound 4e | c-src | >50 |

| Compound 6c | PDGF-stimulated vascular smooth muscle cell proliferation | 0.3 |

Advanced Imaging Modalities for Mechanistic Biological Investigations

To understand the biological activity of 5-Chloro-4-fluoropyridin-3-OL derivatives within a cellular context, advanced imaging techniques are employed to visualize their subcellular localization and distribution in tissues.

Confocal Microscopy: Confocal microscopy is a high-resolution optical imaging technique used to visualize the localization of fluorescently labeled molecules within cells. For derivatives of 5-Chloro-4-fluoropyridin-3-OL that are intrinsically fluorescent or can be tagged with a fluorophore, confocal microscopy can reveal their uptake and accumulation in specific cellular compartments. For example, the intracellular localization of a pyrano[2,3-b]pyridine derivative, YX-2102, was visualized in A549 cells using confocal analysis, showing its distribution and co-localization with specific cellular markers. nih.gov This technique has also been used to observe morphological changes in bacterial cells treated with 3-(Pyridine-3-yl)-2-Oxazolidinone derivatives. nih.gov

Mass Spectrometry Imaging (MSI): MSI is a powerful label-free technique that maps the spatial distribution of molecules in tissue sections. nih.govresearchgate.netyoutube.com This is particularly valuable for understanding the biodistribution of a drug candidate and its metabolites. Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is a common modality, and interestingly, a novel pyridine derivative, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP), has been reported as a highly effective matrix for the imaging of endogenous metabolites. nih.gov This suggests that the pyridine scaffold itself can be leveraged to enhance imaging capabilities. Desorption Electrospray Ionization (DESI)-MSI is another technique used for imaging drugs and lipids in tissues. youtube.com

The table below summarizes the antiproliferative activity of selected pyridine derivatives against a cancer cell line, highlighting the impact of different substituents on their efficacy.

| Compound | Cell Line | IC50 (µM) |

| Pyridine Derivative with one OMe group | A549 | 15.34 |

| Pyridine Derivative with two OMe groups | A549 | 10.28 |

| Pyridine Derivative with three OMe groups | A549 | 5.76 |

5 Chloro 4 Fluoropyridin 3 Ol As a Scaffold in Medicinal Chemistry Research

Rational Design and Synthesis of Novel Pyridinol-Based Scaffolds

The rational design of novel drug candidates often involves utilizing a "privileged scaffold" – a molecular framework known to bind to multiple biological targets. Pyridinone and hydroxypyridine cores are considered privileged structures due to their ability to act as both hydrogen bond donors and acceptors, and their presence in numerous bioactive compounds. frontiersin.orgnih.gov The specific compound, 5-Chloro-4-fluoropyridin-3-OL, possesses a unique substitution pattern with a chlorine and a fluorine atom, which can significantly influence its physicochemical properties such as acidity, lipophilicity, and metabolic stability.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a key strategy in medicinal chemistry where one functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles. digitellinc.comcambridgemedchemconsulting.com For the 5-Chloro-4-fluoropyridin-3-OL scaffold, the chloro and fluoro groups could be considered bioisosteres for other halogens or small alkyl groups. For instance, replacing a phenyl ring with a pyridine (B92270) ring is a common tactic to enhance metabolic stability and solubility. nih.gov Conversely, replacing a pyridine with a benzonitrile (B105546) has also been explored. nih.gov

Scaffold hopping involves replacing the core of a molecule with a structurally different one while maintaining similar biological activity. digitellinc.com This strategy is employed to discover novel chemical entities with improved properties or to circumvent existing patents. Starting from a known active compound, a pyridinol scaffold like 5-Chloro-4-fluoropyridin-3-OL could be "hopped" to other heterocyclic systems. For example, a pyridine ring can be a bioisosteric replacement for a pyridine-N-oxide. rsc.org

Fragment-Based Drug Discovery Approaches Utilizing Pyridinol Core

Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-affinity molecules ("fragments") that bind to a biological target. nih.govfrontiersin.orgnumberanalytics.com These fragments are then grown, linked, or merged to create more potent lead compounds. A pyridinol core, due to its relatively small size and hydrogen bonding capabilities, is a suitable candidate for inclusion in fragment libraries. nih.gov The 3-hydroxypyridine (B118123) motif, in particular, has been used in the design of inhibitors for various enzymes. For instance, hydroxypyridinethiones have been identified as inhibitors of insulin-degrading enzyme through fragment screening. nih.gov

Pyridinol Motifs in the Development of Diverse Bioactive Molecules

The pyridine scaffold is a cornerstone in the development of therapeutic agents, found in over 7000 drug molecules. rsc.org Its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. rsc.orgnih.gov

Central Role in Heterocyclic Chemistry for New Therapeutic Agent Discovery

The synthesis of substituted pyridines is a major focus in heterocyclic chemistry. nih.govnih.govchemrxiv.org Various synthetic methodologies have been developed to introduce diverse functional groups onto the pyridine ring, enabling the creation of large libraries of compounds for biological screening. rsc.orgnih.gov The unique electronic nature of the pyridine ring, influenced by the nitrogen atom, makes it a versatile building block for creating molecules with specific biological functions.

Development of Specific Modulators of Biological Processes (e.g., enzyme inhibitors, receptor modulators)

Pyridinol and pyridinone derivatives have been successfully developed as specific modulators of various biological targets. For example, they have been investigated as:

Enzyme Inhibitors: The 3-hydroxypyridin-4-one scaffold is known for its metal-chelating properties and has been used to design inhibitors for metal-dependent enzymes. nih.gov Additionally, hydroxypyridinethione-based compounds have been identified as inhibitors of insulin-degrading enzyme. nih.gov Certain pyridine derivatives have also been developed as potent inhibitors of 12-lipoxygenase. nih.gov

Receptor Modulators: Pyridine-containing compounds have been explored as modulators for various receptors, including G-protein coupled receptors (GPCRs) and ion channels. For instance, pyrazolo[1,5-a]quinazoline derivatives, which are structurally related to pyridines, have been studied as GABA-A receptor modulators. mdpi.commdpi.com The investigation of natural product scaffolds, which often contain heterocyclic rings like pyridine, has led to the discovery of new opioid receptor ligands. ku.edu

Methodologies for Scaffold Optimization and Structural Diversification

Once a hit compound containing the 5-Chloro-4-fluoropyridin-3-OL scaffold is identified, several methodologies can be employed for its optimization and diversification. Structure-activity relationship (SAR) studies are crucial to understand how different substituents on the pyridinol ring affect biological activity.

Optimization strategies often focus on improving potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This can involve:

Systematic modification of substituents: Exploring different chemical groups at various positions of the pyridine ring.

Conformational constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation.

Introduction of solubilizing groups: Adding polar functional groups to improve aqueous solubility.

Metabolic stabilization: Replacing metabolically labile groups with more stable ones. For example, the optimization of pyrrolopyrimidine derivatives led to the discovery of the bioavailable analogue, metarrestin. nih.gov

Future Research Directions and Emerging Paradigms in 5 Chloro 4 Fluoropyridin 3 Ol Studies

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Biological Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from the prediction of molecular properties to the design of novel synthetic pathways. scitechdaily.combohrium.com For a compound like 5-Chloro-4-fluoropyridin-3-OL, these computational tools offer immense potential to accelerate its investigation and application.

Predictive Modeling of Physicochemical and Biological Properties:

AI algorithms, particularly deep neural networks, can be trained on vast datasets of known molecules to predict the physicochemical properties, bioactivity, and potential toxicity of novel compounds. researchgate.netresearchgate.net For 5-Chloro-4-fluoropyridin-3-OL, ML models could predict properties such as solubility, pKa, and metabolic stability, which are crucial for drug development. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict its potential biological targets, such as kinases, which are often modulated by pyridine-based scaffolds. nih.govcas.org These predictive capabilities can significantly reduce the time and cost associated with experimental screening.

Automated Synthesis Planning:

Retrosynthesis, the process of planning a chemical synthesis in reverse, is a complex task that can be significantly aided by AI. researchgate.net Machine learning models can be trained on extensive reaction databases to propose viable synthetic routes to target molecules like 5-Chloro-4-fluoropyridin-3-OL. scitechdaily.com This can lead to the discovery of more efficient and sustainable synthetic pathways that may not be immediately obvious to human chemists.

Table 1: Applications of AI/ML in 5-Chloro-4-fluoropyridin-3-OL Research

| Application Area | AI/ML Tool | Potential Impact |

| Property Prediction | Deep Neural Networks, QSAR | Rapid estimation of physicochemical and biological properties, target identification. researchgate.netnih.govcas.org |

| Synthesis Design | Retrosynthesis Algorithms | Generation of novel and efficient synthetic routes. researchgate.net |

| Scaffold Hopping | Generative Models | Design of new molecular scaffolds with similar properties to the pyridinol core. researchgate.net |

Development of Advanced Spectroscopic and Structural Characterization Techniques for Complex Biological Systems

Understanding the interaction of small molecules like 5-Chloro-4-fluoropyridin-3-OL with biological macromolecules is fundamental to elucidating their mechanism of action. Advances in spectroscopic and structural biology techniques are providing unprecedented insights into these complex systems.

High-Resolution Structural Analysis:

X-ray crystallography and cryo-electron microscopy (cryo-EM) remain the gold standards for determining the three-dimensional structures of protein-ligand complexes at atomic resolution. youtube.comyoutube.comyoutube.com For 5-Chloro-4-fluoropyridin-3-OL, obtaining a crystal structure of it bound to a target protein would provide invaluable information about its binding mode, key interactions, and the conformational changes it induces in the protein. nih.gov The combination of these techniques with computational modeling can further refine our understanding of these interactions. nih.gov

In-situ and Real-Time Monitoring:

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for studying dynamic molecular interactions in solution. nih.govnih.gov 19F NMR, in particular, is a powerful tool for studying fluorinated compounds like 5-Chloro-4-fluoropyridin-3-OL, as the fluorine atom serves as a sensitive probe of the local chemical environment. nih.gov Mass spectrometry-based methods can be used to identify metabolites of the compound and to study its interactions with proteins. nih.govnih.gov

Table 2: Advanced Characterization Techniques for 5-Chloro-4-fluoropyridin-3-OL Studies

| Technique | Information Gained | Relevance to 5-Chloro-4-fluoropyridin-3-OL |

| X-ray Crystallography | High-resolution 3D structure of protein-ligand complexes. youtube.com | Elucidation of the precise binding mode and key interactions with target proteins. |

| Cryo-Electron Microscopy | Structure of large and flexible macromolecular complexes. youtube.com | Characterization of interactions with complex biological assemblies. |

| NMR Spectroscopy (19F NMR) | Dynamic information on ligand binding and conformational changes in solution. nih.govnih.gov | Probing the local environment of the fluorine atom upon binding to a target. |

| Mass Spectrometry | Identification of metabolites and characterization of protein-ligand interactions. nih.govnih.gov | Understanding the metabolic fate and non-covalent interactions of the compound. |

Exploration of Novel Biocatalytic and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, with a focus on developing more sustainable and environmentally friendly processes. researchgate.netnih.govacs.org Biocatalysis, the use of enzymes to catalyze chemical reactions, is a key enabling technology in this area. rroij.comnih.govnih.gov

Enzymatic Halogenation and Hydroxylation:

The synthesis of halogenated and hydroxylated pyridines can be achieved using enzymes such as halogenases and hydroxylases. manchester.ac.ukmdpi.comrsc.org These enzymes offer high regio- and stereoselectivity, often under mild reaction conditions, providing a greener alternative to traditional chemical methods. bohrium.commanchester.ac.uk Research into engineering these enzymes could lead to the development of biocatalytic routes for the specific synthesis of 5-Chloro-4-fluoropyridin-3-OL.

Chiral Synthesis:

Many biologically active molecules are chiral, and their therapeutic effects are often associated with a single enantiomer. Biocatalysis is a powerful tool for the synthesis of chiral compounds, including chiral pyridines. rroij.comacs.orgunimi.it The development of enzymatic methods for the asymmetric synthesis of pyridinol derivatives could be crucial if the biological activity of 5-Chloro-4-fluoropyridin-3-OL is found to be stereospecific.

Sustainable Chemistry Approaches:

Beyond biocatalysis, other green chemistry strategies are being explored for the synthesis of pyridine (B92270) derivatives. These include the use of greener solvents, microwave-assisted synthesis, and the development of catalytic C-H functionalization reactions that avoid the need for pre-functionalized starting materials. nih.govacs.orgrsc.org

Design and Development of Multi-Targeted Ligands Based on the Pyridinol Scaffold

The traditional "one target, one drug" paradigm is being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to the rise of multi-target drug discovery, which aims to develop single molecules that can modulate several targets simultaneously. nih.gov The pyridine scaffold is a common feature in many approved drugs and is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

Scaffold for Multi-Target Kinase Inhibitors:

The pyrazolopyridine scaffold, a close relative of the pyridinol core, is found in numerous kinase inhibitors used in cancer therapy. nih.govnih.gov Given that kinases share structural similarities in their ATP-binding sites, it is plausible that a 5-Chloro-4-fluoropyridin-3-OL-based scaffold could be designed to inhibit multiple kinases involved in a particular disease.